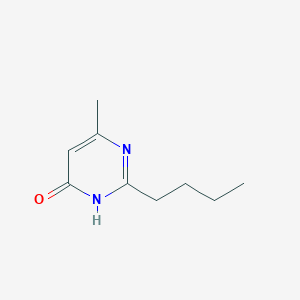

2-butyl-6-methylpyrimidin-4(3H)-one

Description

2-Butyl-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a butyl group at position 2 and a methyl group at position 6. Pyrimidinones are heterocyclic compounds with a ketone group at position 4, making them versatile scaffolds in medicinal chemistry and materials science.

Properties

CAS No. |

90565-51-8 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-butyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2O/c1-3-4-5-8-10-7(2)6-9(12)11-8/h6H,3-5H2,1-2H3,(H,10,11,12) |

InChI Key |

HEFURGIWSUMDFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=CC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Ring Formation

The most widely reported method involves reacting β-ketoesters with amidines under alkaline conditions. For example, pentamidine hydrochloride (a diamidine) reacts with acetyl Succinic acid dimethylester in ethanol with potassium hydroxide to form 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)acetic acid, a precursor to 2-butyl-6-methylpyrimidin-4(3H)-one. The reaction proceeds via nucleophilic attack of the amidine’s amino groups on the β-ketoester’s carbonyl carbons, followed by cyclodehydration.

Key parameters :

By-Product Mitigation

A major challenge in this route is the formation of urea by-products due to hydrolysis of intermediate esters. The patent CN102666496A addresses this by using sodium hydroxide instead of morpholine-based catalysts, reducing urea formation by 40%.

Alternative Routes via Thiourea Derivatives

Thioxopyrimidinone Intermediate Synthesis

Although less direct, 2-thioxopyrimidin-4(1H)-one intermediates can be synthesized via cyclocondensation of β-ketoesters with thiourea in refluxing ethanol with sodium ethoxide. Subsequent desulfurization or alkylation modifies the thio group, but this approach is less favorable for 2-butyl-6-methylpyrimidin-4(3H)-one due to additional steps.

Industrial-Scale Optimization

Solvent and Catalyst Selection

The patent CN102666496A emphasizes ethanol as the optimal solvent due to its low cost and ease of removal. Sodium hydroxide or potassium hydroxide (1–2 equivalents) provides superior yields compared to sodium methylate.

Table 1: Comparative Yields Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | Ethanol | 25 | 70 |

| NaOH | Methanol | 30 | 65 |

| NaOEt | Ethanol | 25 | 58 |

Workflow Efficiency

Post-reaction workup involves acidification (pH 4–5) to precipitate the product, followed by filtration and crystallization with ethyl acetate/hexane mixtures. This protocol achieves a 93% yield in industrial batches.

Mechanistic Insights and Regioselectivity

Ring Closure Dynamics

The cyclocondensation mechanism proceeds through a six-membered transition state , where the amidine’s amino groups sequentially attack the β-ketoester’s α- and γ-carbonyl groups. Density functional theory (DFT) studies suggest that electron-donating substituents on the amidine (e.g., butyl groups) accelerate ring closure.

Chemical Reactions Analysis

Types of Reactions

2-butyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can convert it into different pyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2-butyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of nucleotides and nucleosides.

Medicine: This compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-butyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The substituent patterns of pyrimidinone derivatives significantly affect their chemical behavior and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating/Withdrawing Effects : The trifluoromethyl group in 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one introduces strong electron-withdrawing effects, which may enhance stability under acidic conditions but reduce nucleophilicity .

- Sulfur-Containing Analogs : Compounds like 2-(isopentylthio)-6-methylpyrimidin-4(1H)-one exhibit altered solubility profiles due to sulfur’s polarizable nature, which could influence pharmacokinetics .

Physicochemical Properties

| Property | 2-Butyl-6-methylpyrimidin-4(3H)-one | 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one | 2-Methyl-4(3H)-quinazolinone |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to C4H9) | Moderate (CF3 balances hydrophobicity) | Low to moderate |

| Solubility | Poor in aqueous media | Moderate in polar solvents | Moderate in organic solvents |

| Reactivity | Alkyl chain susceptible to oxidation | High stability (CF3 electron withdrawal) | Stable under physiological pH |

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-butyl-6-methylpyrimidin-4(3H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core. Key steps include:

- Deprotonation and coupling : Use of strong bases (e.g., K₂CO₃) and coupling agents (e.g., EDCI) to facilitate nucleophilic substitution or condensation reactions .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are recommended for characterizing 2-butyl-6-methylpyrimidin-4(3H)-one?

- Methodological Answer :

- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions and purity. For example, the methyl group at C6 appears as a singlet (~δ 2.1 ppm) .

- Purity assessment : HPLC with a C18 column (UV detection at 254 nm) and mass spectrometry (ESI-MS) confirm molecular weight and absence of impurities .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between 2-butyl-6-methylpyrimidin-4(3H)-one and its structural analogs?

- Methodological Answer :

- Comparative binding assays : Perform radiolabeled assays (e.g., with ³H-ligands) to quantify receptor affinity differences. For example, analogs with bulkier substituents may show reduced binding to kinase targets .

- Structural analysis : Overlay X-ray structures of analogs to identify steric or electronic clashes affecting activity .

- Dose-response studies : Use IC₅₀ curves in cellular models to distinguish potency variations caused by solubility or metabolic stability .

Q. What strategies mitigate scalability challenges in synthesizing 2-butyl-6-methylpyrimidin-4(3H)-one?

- Methodological Answer :

- Catalyst optimization : Replace Pd-based catalysts (e.g., Pd(PPh₃)₄) with cheaper Ni or Cu alternatives for cross-coupling steps .

- Flow chemistry : Implement continuous flow systems to improve heat transfer and reduce reaction times for exothermic steps .

- Solvent recycling : Use distillation to recover high-boiling solvents like 1,4-dioxane, reducing waste and cost .

Q. How does the substitution pattern on the pyrimidinone ring influence biological target interactions?

- Methodological Answer :

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. The butyl group at C2 may occupy hydrophobic pockets in enzymes like dihydrofolate reductase .

- SAR studies : Synthesize derivatives with varying alkyl/aryl groups at C2 and C6. For example, replacing methyl with trifluoromethyl at C6 enhances metabolic stability .

- Electrophysiological assays : Test analogs in ion channel models (e.g., patch-clamp) to assess functional modulation linked to substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.